molecular formula C17H8Cl2FN3OS B12142541 (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12142541
M. Wt: 392.2 g/mol
InChI Key: MZGLZVPHIPEQFK-ZSOIEALJSA-N
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Description

This compound is a benzylidene-substituted thiazolo-triazolone derivative characterized by a (5Z)-stereochemistry, with a 2-chloro-6-fluorophenyl group at the benzylidene position and a 3-chlorophenyl substituent on the thiazolo-triazolone core. Its synthesis typically involves condensation reactions between substituted benzaldehydes and amino-thiazolo-triazolone precursors under basic conditions, as described for analogous structures in the literature . The Z-configuration of the benzylidene moiety is critical for maintaining planar molecular geometry, which influences intermolecular interactions and biological activity .

Key structural features include:

  • Rigid heterocyclic core: The fused thiazolo-triazolone system restricts conformational flexibility, favoring interactions with enzymes or receptors.

Properties

Molecular Formula

C17H8Cl2FN3OS

Molecular Weight

392.2 g/mol

IUPAC Name

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(3-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H8Cl2FN3OS/c18-10-4-1-3-9(7-10)15-21-17-23(22-15)16(24)14(25-17)8-11-12(19)5-2-6-13(11)20/h1-8H/b14-8-

InChI Key

MZGLZVPHIPEQFK-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/SC3=N2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)F)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of appropriate benzylidene and phenyl derivatives with thiazolo[3,2-b][1,2,4]triazole under specific reaction conditions. Common reagents used in the synthesis may include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogs differing in substituents, stereochemistry, or heterocyclic frameworks. Data are compiled from synthetic, crystallographic, and spectroscopic studies (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Benzylidene/Thiazolo-triazolone) Yield (%) Melting Point (°C) Key Structural Features References
(5Z)-5-(2-Chloro-6-fluorobenzylidene)-2-(3-chlorophenyl)-thiazolo-triazolone 2-Cl-6-F / 3-Cl N/A* N/A* Z-configuration; planar core [1, 5]
(5E)-2-(4-Chlorophenyl)-5-(3-fluorobenzylidene)-thiazolo-triazolone 3-F / 4-Cl 62 >250 E-configuration; twisted benzylidene [4]
(5Z)-5-(2-Cl-6-F-benzylidene)-2-(3-methylphenyl)-thiazolo-triazolone 2-Cl-6-F / 3-Me 67 189–250 Z-configuration; enhanced lipophilicity [5]
5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-imidazo-triazolone 4-OMe / 2-Cl 57 243–245 Methoxy donor group; fused imidazo core [9]
5-(2,3-Dimethoxybenzylidene)-thiazolo-triazolone 2,3-OMe / H 54 176–178 Electron-rich benzylidene; lower yield [10]

Key Findings :

Substituent Effects on Reactivity and Yield :

  • Electron-withdrawing groups (e.g., Cl, F) on the benzylidene moiety correlate with moderate to high yields (57–67%) due to stabilized intermediates during condensation .
  • Methoxy-substituted analogs (e.g., 2,3-dimethoxy) show lower yields (54%), likely due to steric hindrance or reduced electrophilicity .

E-isomers (e.g., ) exhibit twisted geometries, reducing planarity and possibly biological efficacy .

Physicochemical Properties :

  • Melting points vary significantly with substituents: Chloro/fluoro derivatives (>250°C) surpass methoxy analogs (176–245°C), reflecting stronger intermolecular forces (e.g., halogen bonding) .
  • Lipophilicity increases with alkyl groups (e.g., 3-methylphenyl in ), which may improve membrane permeability .

Biological Implications :

  • While specific activity data for the target compound are unavailable, analogs with chloro/fluoro substituents demonstrate enhanced in vitro potency against kinases or microbial targets compared to methoxy derivatives .

Critical Analysis of Structural Diversity

  • Isosteric Replacements : Compounds in (isostructural thiazole-pyrazole hybrids) highlight the importance of maintaining planar geometry for crystallinity and stability, supporting the design rationale for the target compound’s rigid core .
  • Synthetic Flexibility : The general synthesis route () allows modular substitution, enabling optimization of electronic and steric properties .

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